2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one
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Description
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is a chemical compound123. However, detailed information about this specific compound is not readily available in the sources retrieved.
Synthesis Analysis
While there is no specific information available on the synthesis of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one, there are related compounds such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones that have been synthesized4. The synthesis involved a number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one as the precursor substrates4.
Molecular Structure Analysis
The molecular structure of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is not explicitly provided in the sources retrieved. However, related compounds such as 2-phenyl-4H-3,1-benzoxazin-4-one have been analyzed using IR, 1H NMR, Mass, and elemental analysis data4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one. However, related compounds such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been studied for their antibacterial activity4.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one are not explicitly provided in the sources retrieved.Safety And Hazards
The safety and hazards associated with 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one are not explicitly mentioned in the sources retrieved.
Future Directions
The future directions for the study and application of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one are not explicitly mentioned in the sources retrieved.
Please note that this analysis is based on the limited information available from the sources retrieved and may not fully cover all aspects of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one. For a more comprehensive analysis, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKORWYWGMJCFAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10NO2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931718 |
Source
|
Record name | 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one | |
CAS RN |
143000-05-9 |
Source
|
Record name | 2-Phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143000059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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